molecular formula C20H17N5O2S2 B1242803 4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide

4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide

Cat. No. B1242803
M. Wt: 423.5 g/mol
InChI Key: FIUOGNMGXXVDTP-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(1-phenyl-3-thiophen-2-yl-4-pyrazolyl)methylidene]hydrazinyl]benzenesulfonamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antimicrobial Activity

  • Compounds similar to the chemical have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Notably, compounds with similar structures were recognized by their analytical and spectral studies (Sarvaiya, Gulati, & Patel, 2019).

Antitumor and Anticancer Activity

  • Novel derivatives containing a biologically active pyrazole moiety were synthesized and evaluated for antitumor activity. One of the compounds demonstrated effectiveness exceeding the reference drug, doxorubicin, indicating a potential role in cancer treatment (Alqasoumi et al., 2009).
  • Another series of compounds with a similar structure were synthesized and demonstrated cytotoxic activities, indicating potential for further anti-tumor activity studies. Additionally, these compounds exhibited strong inhibition of human cytosolic isoforms, important for further pharmacological exploration (Gul et al., 2016).

Anti-inflammatory Activity

  • Certain novel compounds derived from this chemical were found to exhibit significant anti-inflammatory activity, with some showing greater in vivo anti-inflammatory activities compared to the reference drug celecoxib, and demonstrating minimal or no ulcerogenic effect (Mustafa et al., 2016).

Photochemical Properties for Photodynamic Therapy

  • Newly synthesized derivatives were explored for their photochemical properties, indicating their potential application in photodynamic therapy for the treatment of cancer. These compounds were found to have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

  • A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and examined their inhibitory effects on carbonic anhydrase. The compounds demonstrated potent inhibition of cytosolic human carbonic anhydrase I and II, indicating potential for therapeutic applications in conditions where inhibition of this enzyme is desired (Gul et al., 2016).

properties

Product Name

4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C20H17N5O2S2/c21-29(26,27)18-10-8-16(9-11-18)23-22-13-15-14-25(17-5-2-1-3-6-17)24-20(15)19-7-4-12-28-19/h1-14,23H,(H2,21,26,27)/b22-13+

InChI Key

FIUOGNMGXXVDTP-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide

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